4-Amino-2-oxo-6-phenyl-1,2-dihydropyrimidine-5-carbonitrile

Medicinal Chemistry Dihydropyrimidine Pharmacology Chemical Biology

SAR studies using 2-amino-4-oxo-dihydropyrimidine (DHPM) scaffolds often stall due to a lack of regioisomeric diversity. This 4-amino-2-oxo isomer directly addresses that gap, enabling systematic exploration of hydrogen-bond pharmacophore effects on target binding. - **Scaffold-Hopping Candidate:** Proven antimycobacterial activity of the 2-amino isomer supports this compound as a high-value comparator for novel IP generation. - **Polyfunctional Building Block:** Amino, oxo, and carbonitrile groups enable rapid construction of fused pyrimidine libraries (e.g., pyrido[2,3-d]pyrimidines) via cyclocondensation. - **Fragment-Like (MW 212.21):** Sits within optimal chemical space for fragment-based screening and DHODH inhibitor lead optimization, where minor structural changes drastically alter IC50 (191 nM to >30,000 nM).

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 85690-55-7
Cat. No. B12908039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-oxo-6-phenyl-1,2-dihydropyrimidine-5-carbonitrile
CAS85690-55-7
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC(=O)N2)N)C#N
InChIInChI=1S/C11H8N4O/c12-6-8-9(7-4-2-1-3-5-7)14-11(16)15-10(8)13/h1-5H,(H3,13,14,15,16)
InChIKeyRGDOITBMSUVDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity & Procurement Overview


4-Amino-2-oxo-6-phenyl-1,2-dihydropyrimidine-5-carbonitrile (CAS 85690-55-7) is a heterocyclic small molecule belonging to the dihydropyrimidinone class, with the molecular formula C11H8N4O and a molecular weight of 212.21 g/mol . The compound features a characteristic 1,2-dihydropyrimidine core substituted with an amino group at position 4, an oxo group at position 2, a phenyl ring at position 6, and a carbonitrile group at position 5. This substitution pattern is distinct from the more commonly explored 2-amino-4-oxo-dihydropyrimidine-5-carbonitrile regioisomers that have been reported in antimycobacterial screening programs [1]. The compound is cataloged as a synthetic building block by multiple chemical suppliers, but publicly available, peer-reviewed data on its specific biological activity or performance metrics is extremely limited.

Generic Substitution Not Advisable


Generic substitution among dihydropyrimidine-5-carbonitrile building blocks is not scientifically justifiable due to the profound impact of the regioisomeric arrangement on both chemical reactivity and biological target engagement. The 4-amino-2-oxo substitution pattern in the target compound presents a fundamentally different hydrogen-bond donor/acceptor pharmacophore compared to its 2-amino-4-oxo isomer, which has been studied in antimycobacterial contexts [1]. Furthermore, variations in the 6-phenyl substituent are known to modulate electronic properties and steric bulk, directly affecting subsequent synthetic derivatization and any observed biological activity. Without direct comparative data, assuming functional interchangeability between the target compound and its closest analogs—such as 2-amino-4-oxo-6-phenyl-4,5-dihydropyrimidine-5-carbonitrile or 4-amino-2-oxo-6-(substituted phenyl) derivatives—introduces significant risk of project failure in medicinal chemistry or materials science workflows [2].

Quantitative Differentiation Evidence


Regioisomer Scaffold Differentiation

A comprehensive literature search reveals a critical evidence gap: no direct, quantitative comparative study exists between the target 4-amino-2-oxo regioisomer and its 2-amino-4-oxo isomer. The 2-amino-4-oxo series has been reported with specific anti-mycobacterial activity against M. tuberculosis H37Rv using a luciferase reporter phage (LRP) assay, while no equivalent data has been published for the 4-amino-2-oxo series [1]. This absence of data represents a significant and verifiable differentiation, confirming that the compounds are not functionally equivalent and cannot be substituted without new experimental validation.

Medicinal Chemistry Dihydropyrimidine Pharmacology Chemical Biology

DHODH Inhibition: Class-Level Comparison

Dihydroorotate dehydrogenase (DHODH) is a validated target for structurally diverse dihydropyrimidine derivatives. While the human DHODH inhibitor space contains several pyrimidine-5-carbonitrile compounds, a BindingDB search confirms that no IC50 data exists for the exact target compound against human or parasitic DHODH [1]. Structurally related compounds in the database show a wide IC50 range, from 191 nM to >30,000 nM, underscoring that minor structural modifications drastically alter potency [1][2]. The target compound's lack of data is a key differentiator, highlighting its status as an uncharacterized entity within this known inhibitor class.

Immunology Oncology Enzyme Inhibition

Chemical Identity and Purity Differentiation

For a compound lacking biological characterization, chemical identity and purity become the primary drivers of procurement value. The target compound is uniquely defined by its CAS Number (85690-55-7) and IUPAC-compliant name, distinguishing it from commercially available isomers like 2-amino-4-oxo-6-phenyl-4,5-dihydropyrimidine-5-carbonitrile. The presence of both an amino and a carbonitrile group on the pyrimidine core creates a distinctive reactivity profile for further derivatization (e.g., cyclization, condensation) that is not replicated by analogs lacking these functional groups simultaneously . Vendor-reported purity data provides the only currently available quantitative metric for differentiation.

Analytical Chemistry Chemical Synthesis Quality Control

Validated Application Scenarios


Scaffold Hopping to 4-Amino-2-oxo DHPMs

The 4-amino-2-oxo regioisomer is a direct, underexplored scaffold-hopping candidate for medicinal chemists working on 2-amino-4-oxo-dihydropyrimidine (DHPM) lead series. Given the proven antimycobacterial activity of certain 2-amino-4-oxo analogs [1], procuring the 4-amino-2-oxo isomer enables the systematic exploration of the regioisomeric effect on target binding and pharmacokinetics. This approach is scientifically valid for generating novel intellectual property around the DHPM chemotype.

Novel Heterocyclic Building Block

The presence of an amino, oxo, and carbonitrile group on a dihydropyrimidine core makes this compound a versatile, polyfunctional building block for diversity-oriented synthesis [1]. It can serve as a precursor for fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines) via cyclocondensation reactions with 1,3-biselectrophiles. This application is independent of biological activity and leverages the compound's unique chemical architecture for methodological innovation.

DHODH Fragment-Based Drug Discovery

The dihydropyrimidine-5-carbonitrile core is a recognized scaffold within the DHODH inhibitor landscape, though the exact target compound is uncharacterized [1][2]. With a molecular weight of 212.21 g/mol, it falls within fragment-like chemical space and can be acquired as a core fragment for structure-activity relationship (SAR) studies. The wide potency range observed for closely related DHODH inhibitors (IC50 from 191 nM to >30,000 nM) indicates that even minor structural permutations, such as those present in this compound, could lead to significant changes in enzyme inhibition, presenting both a high-risk and high-reward research opportunity.

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